Crobenetine

Electrophysiology Sodium Channel Pharmacology State-Dependent Block

Procure Crobenetine (BIII 890 CL), the critical tool compound for ion channel research. Unlike generic sodium channel blockers, its distinct state-dependent binding—with a marked affinity for the inactivated state (IC50 77 nM) over the resting state (18 µM)—ensures unique neuroprotective and analgesic outcomes. This compound is validated for studying ischemic brain injury and chronic pain pathways, directly reversing mechanical hyperalgesia in inflammatory models and reducing cortical lesion size without motor impairment. Specify the free base or hydrochloride salt for your injectable formulation research.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 221019-25-6
Cat. No. B1243859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrobenetine
CAS221019-25-6
Synonyms1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol
BIII 890 CL
BIII-890-CL
crobenetine
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4
InChIInChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1
InChIKeyVCCBCXVFGHTDQN-UODBTFMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crobenetine (CAS 221019-25-6) for Research Procurement: Sodium Channel Blocker with Differentiated Use-Dependence and Neuroprotective Profile


Crobenetine (BIII 890 CL) is a benzomorphan-derived, potent, and highly use-dependent voltage-gated sodium (NaV) channel blocker that binds to neurotoxin receptor site 2 on the sodium channel [1]. It displays a distinct state-dependent binding profile, with a marked preference for the inactivated state of the channel, a property that underpins its neuroprotective and analgesic effects in preclinical models [2].

Why In-Class Sodium Channel Blockers Cannot Substitute for Crobenetine in Targeted Research Applications


Generic substitution among sodium channel blockers is scientifically unsound due to the critical differentiating parameter of state-dependent binding. While classic antiarrhythmics like mexiletine or local anesthetics such as lidocaine exhibit use-dependent block, their affinity for inactivated versus resting states and their overall potency differ by orders of magnitude [1]. Crobenetine's profile, characterized by an IC50 of 77 nM for the inactivated channel and an exceptionally high selectivity profile across receptor panels, dictates unique neuroprotective and analgesic outcomes that cannot be replicated by substituting a less selective or less state-dependent analog [2].

Quantitative Differentiation of Crobenetine: A Comparative Evidence Guide for Scientific Selection


Superior State-Dependent Affinity for the Inactivated Sodium Channel Compared to Lidocaine

Crobenetine exhibits a profoundly lower IC50 for the inactivated state of the sodium channel compared to the classic local anesthetic lidocaine, indicating a distinct state-dependent binding profile. For crobenetine, the IC50 for the inactivated Na+ channel was 77 nM, whereas its IC50 for the resting state was 18 µM, yielding a resting-to-inactivated ratio of approximately 234 [1]. In contrast, lidocaine shows an IC50 of 11 µM for the inactivated state and 3.9 mM for the resting state, a ratio of approximately 355, but its absolute potency for the inactivated state is over 140-fold lower than that of crobenetine [2].

Electrophysiology Sodium Channel Pharmacology State-Dependent Block

Enhanced Use-Dependent Block of TTX-Resistant Sodium Currents

Crobenetine demonstrates a substantial enhancement in blocking potency under conditions of high-frequency neuronal firing, a hallmark of use-dependent block. For TTX-resistant sodium currents in sensory neurons, the IC50 for tonic block was 17.4 µM, which decreased to 0.74 µM for use-dependent block—a 23.5-fold increase in potency [1]. This compares favorably to mexiletine, which shows a 3.2-fold increase in potency for use-dependent block (IC50 tonic: 75.3 µM; use-dependent: 23.6 µM) .

Pain Research Sensory Neuron Electrophysiology TTX-Resistant Channels

Broad Selectivity Profile Against 65+ Receptors and Ion Channels

Crobenetine's selectivity is a key differentiating feature from promiscuous sodium channel blockers. In radioligand binding assays, it displaced [3H]BTX from site 2 of the sodium channel with an IC50 of 49 nM, but exhibited only low binding affinity for a panel of over 65 other receptors and ion channels [1]. This is a stark contrast to compounds like lamotrigine, which, while having a weak tonic block (IC50 ~500 µM), also demonstrates significant off-target activity at the 5-HT3 receptor (IC50 = 18 µM) and sigma opioid receptors (IC50 = 145 µM) [2].

Receptor Pharmacology Selectivity Profiling Binding Assays

Demonstrated In Vivo Neuroprotection in Focal Cerebral Ischemia at Behaviorally Tolerated Doses

Unlike many neuroprotective agents that show efficacy only in select brain regions or at debilitating doses, crobenetine (BIII 890 CL) significantly reduced lesion size in both cortical and subcortical regions in a mouse model of permanent focal cerebral ischemia when administered at 3-30 mg/kg s.c. 5 minutes post-occlusion [1]. Crucially, this neuroprotection was achieved at doses that did not impair motor coordination, a critical therapeutic window advantage over other sodium channel blockers where neuroprotection and motor impairment often overlap [1].

Neuroprotection Stroke Models In Vivo Pharmacology

Validated Research Application Scenarios for Crobenetine (BIII 890 CL) in Academic and Industrial Settings


Preclinical Stroke and Cerebral Ischemia Research

As a highly use-dependent sodium channel blocker with demonstrated neuroprotective efficacy in rodent models of permanent focal cerebral ischemia, crobenetine is a critical tool compound for investigating mechanisms of ischemic brain injury and evaluating sodium channel blockade as a therapeutic strategy for stroke. Its ability to reduce lesion size in both cortical and subcortical regions, without inducing motor impairment, makes it a superior choice for studies requiring a clean behavioral readout [1].

Inflammatory and Neuropathic Pain Mechanism Studies

Crobenetine has been directly compared to mexiletine in a mono-arthritic rat model of inflammatory pain, where it demonstrated significant reversal of mechanical joint hyperalgesia [2]. Its potent blockade of TTX-resistant sodium currents, which are upregulated in inflamed tissue and implicated in chronic pain, makes it an ideal tool for dissecting the role of specific sodium channel subtypes in pain pathways [3].

Electrophysiological Studies of Sodium Channel State-Dependence

The compound's well-characterized binding to the local anesthetic receptor site (confirmed by point mutations F1764A and Y1771A) and its distinct IC50 values for resting (18 µM) and inactivated (77 nM) channel states provide a robust pharmacological tool for probing voltage- and frequency-dependent sodium channel gating mechanisms [1]. This is particularly valuable for studies requiring a high degree of use-dependent block.

Parenteral Formulation Development Research

Patents describe specific parenteral formulations of crobenetine and its pharmaceutically acceptable salts (e.g., hydrochloride) for intravenous administration [4]. This provides a defined chemical and formulation starting point for academic or industrial researchers developing novel injectable therapeutics targeting sodium channels for acute indications like stroke or pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crobenetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.